REACTION_CXSMILES
|
[CH3:1][OH:2].[Cl:3][S:4]([N:7]=[C:8]=[O:9])(=[O:6])=[O:5]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:8](=[O:9])[NH:7][S:4]([Cl:3])(=[O:6])=[O:5]
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for one-half hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
65 mL ice cold hexanes was added
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed two times with a small amount of cold hexanes
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(NS(=O)(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |